molecular formula C15H32O B1608740 (3R)-3-ethoxy-2-methyldodecane CAS No. 78330-23-1

(3R)-3-ethoxy-2-methyldodecane

Cat. No.: B1608740
CAS No.: 78330-23-1
M. Wt: 228.41 g/mol
InChI Key: APDVJSCLYRGFFF-OAHLLOKOSA-N
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Description

(3R)-3-ethoxy-2-methyldodecane is an organic compound with the molecular formula C15H32O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the alkane family, characterized by a long carbon chain with an ethoxy group and a methyl group attached to the third and second carbon atoms, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-ethoxy-2-methyldodecane typically involves the alkylation of a suitable precursor. One common method is the reaction of 2-methyldodecan-3-ol with ethyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include steps for purification and quality control to ensure the desired enantiomeric purity and chemical stability. Techniques such as distillation and chromatography are commonly used in the purification process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-ethoxy-2-methyldodecane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in the formation of various substituted alkanes depending on the nucleophile used.

Scientific Research Applications

(3R)-3-ethoxy-2-methyldodecane has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique chiral properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (3R)-3-ethoxy-2-methyldodecane involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups play a crucial role in its binding affinity and specificity. The compound may exert its effects by modulating the activity of these targets, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-ethoxy-2-methyldodecane: The enantiomer of (3R)-3-ethoxy-2-methyldodecane with similar chemical properties but different biological activity.

    2-methyldodecan-3-ol: A precursor in the synthesis of this compound.

    3-ethoxy-2-methylundecane: A structurally similar compound with one less carbon atom in the chain.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds. This makes it valuable in applications where chirality plays a crucial role, such as in drug development and asymmetric synthesis.

Properties

IUPAC Name

(3R)-3-ethoxy-2-methyldodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O/c1-5-7-8-9-10-11-12-13-15(14(3)4)16-6-2/h14-15H,5-13H2,1-4H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDVJSCLYRGFFF-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[C@H](C(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78330-23-1
Record name Alcohols, C11-14-iso-, C13-rich, ethoxylated propoxylated
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078330231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C11-14-iso-, C13-rich, ethoxylated propoxylated
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3R)-3-ethoxy-2-methyldodecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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